molecular formula C7H16OS B1449050 2-Ethyl-2-(methylsulfanyl)butan-1-ol CAS No. 1882257-50-2

2-Ethyl-2-(methylsulfanyl)butan-1-ol

Cat. No.: B1449050
CAS No.: 1882257-50-2
M. Wt: 148.27 g/mol
InChI Key: HJRNOYQWDLOVHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(methylsulfanyl)butan-1-ol typically involves the reaction of 2-ethylbutan-1-ol with methylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical and sustainable production of this compound. The final product is purified through distillation or recrystallization to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-(methylsulfanyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(methylsulfanyl)butan-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the methylsulfanyl group can participate in nucleophilic and electrophilic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-2-(methylsulfanyl)butan-1-ol is unique due to the presence of both the ethyl and methylsulfanyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-ethyl-2-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRNOYQWDLOVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2-(methylsulfanyl)butan-1-ol
Reactant of Route 2
2-Ethyl-2-(methylsulfanyl)butan-1-ol
Reactant of Route 3
2-Ethyl-2-(methylsulfanyl)butan-1-ol
Reactant of Route 4
2-Ethyl-2-(methylsulfanyl)butan-1-ol
Reactant of Route 5
2-Ethyl-2-(methylsulfanyl)butan-1-ol
Reactant of Route 6
2-Ethyl-2-(methylsulfanyl)butan-1-ol

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